![molecular formula C17H18F3N5O B15113284 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B15113284.png)
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine
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Overview
Description
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyridazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core structure and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also structurally related and have diverse pharmacological properties.
Uniqueness
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. Additionally, the cyclopropyl and pyrrolidine moieties contribute to its distinct chemical and pharmacological profile.
Properties
Molecular Formula |
C17H18F3N5O |
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Molecular Weight |
365.35 g/mol |
IUPAC Name |
3-cyclopropyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)14-4-5-15(23-22-14)25-8-7-11(9-25)10-26-16-6-3-13(21-24-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
ANSHPBPIXMXRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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